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molecular formula C10H11NO2S B2926451 methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 226259-30-9

methyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B2926451
M. Wt: 209.26
InChI Key: JRZWODHWKQUXNO-UHFFFAOYSA-N
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Patent
US07960376B2

Procedure details

To a solution of methyl 3-amino-4-(2-chloroethylthio)benzoate (19.7 mg, 0.080 mmol) in 2-butanone (2 mL) was added sodium iodide (36 mg, 0.240 mmol). The reaction mixture was heated to 70° C. and stirred over night at that temperature. The reaction mixture was cooled to room temperature. TLC and LCMS analysis of the reaction mixture indicated product formation. The product was purified by flash column chromatography [gradient elution with Hexanes and 5-50% EtOAc]. To provide methyl 3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate (8.6 mg, 0.040 mmol, 49.6% overall 3 steps) as an off-white solid.
Name
methyl 3-amino-4-(2-chloroethylthio)benzoate
Quantity
19.7 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[S:12][CH2:13][CH2:14]Cl)[C:5]([O:7][CH3:8])=[O:6].[I-].[Na+]>CC(=O)CC>[S:12]1[CH2:13][CH2:14][NH:1][C:2]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=[CH:10][C:11]1=2 |f:1.2|

Inputs

Step One
Name
methyl 3-amino-4-(2-chloroethylthio)benzoate
Quantity
19.7 mg
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1SCCCl
Name
Quantity
36 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred over night at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography [gradient elution with Hexanes and 5-50% EtOAc]

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(NCC1)C=C(C=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mmol
AMOUNT: MASS 8.6 mg
YIELD: PERCENTYIELD 49.6%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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